molecular formula C12H12ClNO3S B2794080 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide CAS No. 1795442-78-2

5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide

Cat. No.: B2794080
CAS No.: 1795442-78-2
M. Wt: 285.74
InChI Key: QMVRJKPDCWDJCZ-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates a thiophene carboxamide core , a structural motif recognized in scientific literature for its potential anti-inflammatory properties . The specific molecular architecture, which incorporates both furan and thiophene rings, is characteristic of a class of compounds investigated as inhibitors of key enzymatic targets, such as IKK-2 (I-kappa-B kinase 2), a pivotal regulator of the NF-κB inflammatory signaling pathway . More recent research into structurally related thiophene carboxamide analogues has highlighted their potential as potent and selective inhibitors of sphingomyelin synthase 2 (SMS2) . SMS2 is a promising therapeutic target for treating inflammatory diseases, including dry eye disease (DED), by modulating sphingomyelin levels and pro-inflammatory cytokine production . The presence of the furan moiety is particularly relevant, as furan derivatives are extensively documented in scientific literature for their broad bioactive potential , including antibacterial and anti-inflammatory activities . This compound is intended for non-human research applications only and is a vital tool for scientists exploring novel therapeutic strategies in biochemistry and pharmacology.

Properties

IUPAC Name

5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3S/c1-16-9(8-3-2-6-17-8)7-14-12(15)10-4-5-11(13)18-10/h2-6,9H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVRJKPDCWDJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=C(S1)Cl)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Chloro Group: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the chlorinated thiophene with an amine derivative.

    Incorporation of the Furan Ring and Methoxyethyl Group: The final step involves the coupling of the furan ring and the methoxyethyl group to the thiophene carboxamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiophene-carboxamide derivatives. Below is a detailed comparison with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Biological Activity Key Findings Reference
5-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide Thiophene-2-carboxamide, 5-Cl, N-(2-furyl-2-methoxyethyl) Not explicitly reported (inference from analogs) Hypothesized to target Factor Xa (FXa) or fungal enzymes due to structural similarity to rivaroxaban and anticandidal thiazoles.
Rivaroxaban (5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide) Thiophene-2-carboxamide, 5-Cl, oxazolidinone-morpholine core Anticoagulant (FXa inhibitor) FDA-approved for thrombosis prevention; IC₅₀ for FXa inhibition = 0.7 nM. Superior enantioselectivity: (S)-enantiomer is 200x more potent than (R)-enantiomer .
5-Chloro-N-(2,2-difluorovinyl)thiophene-2-carboxamide (3k) Thiophene-2-carboxamide, 5-Cl, difluorovinyl group Not explicitly reported Synthesized via gem-difluorovinyl iodonium salt reactivity (58% yield). Structural rigidity from difluoro group may enhance binding specificity .
2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole Thiazole-hydrazone-furan hybrid Anticandidal, anticancer MIC = 250 µg/mL against Candida utilis; IC₅₀ = 125 µg/mL against MCF-7 cells. Low toxicity (IC₅₀ > 500 µg/mL on NIH/3T3) .
5-Chloro-N-(4-chloro-2-((4-(2-oxopyridin-1(2H)-yl)phenyl)carbamoyl)phenyl)thiophene-2-carboxamide (1d) Thiophene-carboxamide with dichlorophenyl-pyridone FXa inhibitor (anthranilamide-based) Molecular weight = 480.36 g/mol; in vitro FXa inhibition (IC₅₀ not reported). Designed for enhanced metabolic stability .

Key Observations

Structural Flexibility vs. Rigidity: The methoxyethyl group in the target compound may improve solubility compared to rigid analogs like 3k (difluorovinyl) or rivaroxaban (oxazolidinone-morpholine). However, reduced rigidity could lower target affinity . Thiazole-hydrazone derivatives (e.g., ) demonstrate that hybrid heterocycles enhance antifungal activity but require higher concentrations (MIC = 250 µg/mL) compared to fluconazole (MIC = 2 µg/mL).

Biological Target Specificity: Rivaroxaban’s oxazolidinone-morpholine core enables potent FXa inhibition (IC₅₀ = 0.7 nM), while the target compound’s furan-methoxyethyl group may redirect activity toward fungal targets (e.g., histone deacetylases) . Anthranilamide-based FXa inhibitors (e.g., 1d) highlight the importance of chloro-substituted aromatic rings for binding, a feature shared with the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves amide coupling between 5-chlorothiophene-2-carboxylic acid and a furan-methoxyethylamine precursor, analogous to methods used for 3k (58% yield) and rivaroxaban derivatives .

Biological Activity

5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anti-cancer and anti-microbial properties, supported by various research findings and data.

  • Common Name : this compound
  • CAS Number : 1795442-78-2
  • Molecular Formula : C₁₂H₁₂ClNO₃S
  • Molecular Weight : 285.75 g/mol

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of various derivatives related to this compound. Notably, a series of carbamothioyl-furan derivatives were synthesized and tested against several cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer).

Key Findings

  • Cell Viability :
    • Compound 4d demonstrated the highest anti-cancer activity with cell viabilities of 33.29%, 45.09%, and 41.81% against HepG2, Huh-7, and MCF-7 cell lines, respectively .
    • Other compounds in the series also exhibited significant activity but were less potent than 4d .
  • Structure-Activity Relationship (SAR) :
    • The presence of electron-donor substituents on the phenyl ring was correlated with increased anti-cancer activity.
    • Compounds with para-methyl substitutions showed enhanced efficacy compared to other variants .
  • Mechanism of Action :
    • The compounds were found to inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. This mechanism is critical as it disrupts normal cell division processes, ultimately inducing apoptosis .

Anti-Microbial Activity

The anti-microbial properties of this compound derivatives were also evaluated.

Key Findings

  • Inhibition Zones and Minimum Inhibitory Concentration (MIC) :
    • Selected derivatives exhibited significant inhibition against various bacterial strains such as E. coli and S. aureus.
    • Compound 4b showed inhibition zones ranging from 10.5 mm to 16 mm with MIC values of 230 μg/mL against these pathogens .
  • Comparison with Standard Drugs :
    • The synthesized compounds were compared with standard antibiotics, demonstrating superior or comparable efficacy against certain microbial strains .

Data Summary

Biological ActivityCell Line/PathogenViability/Inhibition ZoneMIC (μg/mL)
Anti-CancerHepG233.29%N/A
Anti-CancerHuh-745.09%N/A
Anti-CancerMCF-741.81%N/A
Anti-MicrobialE. coli10.5 mm230
Anti-MicrobialS. aureus13 mm265

Case Studies

  • Study on Furan Derivatives :
    • A study synthesized furan-2-carboxamide derivatives and assessed their anti-proliferative effects across multiple cancer cell lines, establishing a strong correlation between structural modifications and biological activity .
  • Microtubule Stabilization :
    • Research indicated that furan-based compounds could stabilize microtubules, leading to effective cell cycle arrest in cancer cells, thereby enhancing their potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves amide bond formation between 5-chloro-thiophene-2-carbonyl chloride and a substituted amine (e.g., 2-(furan-2-yl)-2-methoxyethylamine) under basic conditions (e.g., triethylamine). Key steps include:
  • Reagent Purification : Use freshly distilled thiophene carbonyl chloride to avoid side reactions.
  • Solvent Selection : Polar aprotic solvents like acetonitrile or dichloromethane improve solubility and reaction efficiency .
  • Temperature Control : Reflux conditions (e.g., 80°C for 1 hour) enhance coupling efficiency .
  • Yield Optimization : Post-reaction purification via column chromatography or recrystallization ensures >90% purity. Analogous protocols for structurally similar compounds report yields of 43–75% under optimized conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and methoxy (δ ~3.3 ppm) groups. 2D NMR (e.g., HSQC, HMBC) resolves connectivity .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion (e.g., [M+H]⁺ expected for C₁₃H₁₃ClNO₃S).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What in vitro assays are recommended to evaluate the compound’s biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against serine proteases or kinases using fluorogenic substrates (e.g., IC₅₀ determination via kinetic fluorescence) .
  • Antimicrobial Screening : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Use MTT or resazurin assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents systematically (e.g., replace methoxy with ethoxy, vary furan/thiophene positions) .
  • Biological Testing : Compare IC₅₀/MIC values across analogs to identify critical functional groups. For example, chlorobenzyl analogs show enhanced antimicrobial activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., bacterial dihydrofolate reductase) .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

  • Methodological Answer :
  • Standardize Assays : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., via cytochrome P450) contributes to variability .
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphism or impurities .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., thiophene acylation) .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .

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